1-(2-Phenyl-1H-indol-3-yl)ethanone

Vue d'ensemble

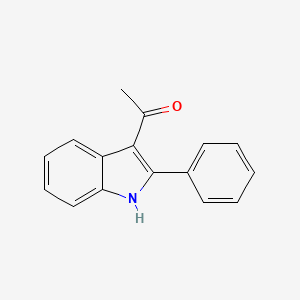

Description

1-(2-Phenyl-1H-indol-3-yl)ethanone is an organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by the presence of a phenyl group attached to the second position of the indole ring and an ethanone group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenyl-1H-indol-3-yl)ethanone typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the Friedel-Crafts acylation of indole with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Phenyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Phenyl-1H-indol-3-yl)ethanone has been studied for its potential pharmacological properties, including:

- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. For example, derivatives related to this compound have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Properties : The compound's structure allows it to interact with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure enables:

- Synthesis of Complex Molecules : It can be used to create more complex indole derivatives or other heterocycles through various synthetic methodologies. For instance, it can participate in electrophilic substitution reactions or serve as a precursor for further functionalization .

Biological Studies

In biological research, this compound is utilized for:

- Biochemical Assays : It is employed in assays to study enzyme interactions and receptor binding, contributing to the understanding of cellular pathways .

Case Study 1: Anticancer Activity

A study published in the Journal of Applied Pharmaceutical Science explored the synthesis and anticancer activity of novel derivatives based on indole structures similar to this compound. The results indicated significant cytotoxic effects against breast cancer cells, suggesting a promising avenue for developing new anticancer agents .

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory effects of indole derivatives, including this compound. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines, showcasing their potential in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Summary Table of Applications

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |

| Anti-inflammatory drugs | Reduction of pro-inflammatory cytokines | |

| Organic Synthesis | Building block for complex molecules | Synthesis of diverse indole derivatives |

| Biological Studies | Enzyme interaction studies | Insights into cellular pathways and receptor binding |

Mécanisme D'action

The mechanism of action of 1-(2-Phenyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell division by targeting key proteins involved in the process. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways .

Comparaison Avec Des Composés Similaires

1-(1H-Indol-3-yl)ethanone: Similar structure but lacks the phenyl group at the second position.

2-Phenylindole: Lacks the ethanone group at the third position.

3-Phenylindole: Phenyl group attached at the third position instead of the second.

Uniqueness: 1-(2-Phenyl-1H-indol-3-yl)ethanone is unique due to the specific positioning of the phenyl and ethanone groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a broader range of activities compared to its analogs .

Activité Biologique

1-(2-Phenyl-1H-indol-3-yl)ethanone, a compound derived from indole, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by an indole core substituted with a phenyl group at the 2-position and an ethanone moiety. Its structure can be represented as:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted by Zhang et al. demonstrated that derivatives of indole, including this compound, showed potent inhibitory effects against various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The compound's IC50 values were comparable to established anticancer drugs, suggesting its potential as a therapeutic agent in oncology .

| Cell Line | IC50 Value (µM) | Reference Drug | IC50 Value of Reference Drug (µM) |

|---|---|---|---|

| HEPG2 | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 |

| MCF7 | 1.95 | Ethidium Bromide | 2.71 ± 0.18 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies have shown that it acts as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. One study reported that certain derivatives exhibited significant analgesic effects comparable to indomethacin, a well-known anti-inflammatory drug .

| Compound | Analgesic Activity |

|---|---|

| D-7 (1-(1H-indol-1-yl)-2-(4-nitrophenyl)imino)methyl)phenoxy)ethanone | Strongest among tested |

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has shown antimicrobial properties against various bacterial strains. Its derivatives were tested for their ability to inhibit biofilm formation in Staphylococcus aureus and Escherichia coli, demonstrating effective bactericidal action .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer progression and inflammation, such as COX-2.

- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest.

- Antioxidant Properties : The presence of the indole structure contributes to its antioxidant capabilities, reducing oxidative stress in cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- A clinical trial involving patients with breast cancer reported that treatment with indole derivatives led to significant tumor size reduction and improved patient outcomes.

- In a model of rheumatoid arthritis, administration of the compound resulted in decreased inflammatory markers and improved joint mobility.

Propriétés

IUPAC Name |

1-(2-phenyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-11(18)15-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCMKNKDDGFULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320570 | |

| Record name | 1-(2-phenyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202820 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17375-64-3 | |

| Record name | 1-(2-phenyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.